molecular formula C20H12ClN3O B11980888 2-(1H-Benzimidazol-2-YL)-3-(5-(4-chlorophenyl)-2-furyl)acrylonitrile

2-(1H-Benzimidazol-2-YL)-3-(5-(4-chlorophenyl)-2-furyl)acrylonitrile

Cat. No.: B11980888
M. Wt: 345.8 g/mol
InChI Key: BHPZNJKWRWTIJX-SDNWHVSQSA-N
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Description

2-(1H-Benzimidazol-2-YL)-3-(5-(4-chlorophenyl)-2-furyl)acrylonitrile is a complex organic compound that features a benzimidazole ring fused with a furyl and chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-YL)-3-(5-(4-chlorophenyl)-2-furyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 4-chlorobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with furfuraldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-YL)-3-(5-(4-chlorophenyl)-2-furyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

2-(1H-Benzimidazol-2-YL)-3-(5-(4-chlorophenyl)-2-furyl)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-YL)-3-(5-(4-chlorophenyl)-2-furyl)acrylonitrile involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. The furyl and chlorophenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Benzimidazol-2-yl)-2-(4-chlorophenyl)ethanone
  • 2-(1H-Benzimidazol-2-ylmethyl)-1H-benzimidazole
  • 1-(2-(1H-Benzimidazol-1-yl)ethyl)-1H-benzimidazole

Uniqueness

2-(1H-Benzimidazol-2-YL)-3-(5-(4-chlorophenyl)-2-furyl)acrylonitrile is unique due to the presence of both furyl and chlorophenyl groups, which provide distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H12ClN3O

Molecular Weight

345.8 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enenitrile

InChI

InChI=1S/C20H12ClN3O/c21-15-7-5-13(6-8-15)19-10-9-16(25-19)11-14(12-22)20-23-17-3-1-2-4-18(17)24-20/h1-11H,(H,23,24)/b14-11+

InChI Key

BHPZNJKWRWTIJX-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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